1-(4-Methylphenyl)-3-phenylprop-2-yn-1-one
CAS No.: 20442-65-3
Cat. No.: VC3898495
Molecular Formula: C16H12O
Molecular Weight: 220.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20442-65-3 |
|---|---|
| Molecular Formula | C16H12O |
| Molecular Weight | 220.26 g/mol |
| IUPAC Name | 1-(4-methylphenyl)-3-phenylprop-2-yn-1-one |
| Standard InChI | InChI=1S/C16H12O/c1-13-7-10-15(11-8-13)16(17)12-9-14-5-3-2-4-6-14/h2-8,10-11H,1H3 |
| Standard InChI Key | HZTQMHOPSAEKFO-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(=O)C#CC2=CC=CC=C2 |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)C#CC2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
Molecular Composition and Formula
1-(4-Methylphenyl)-3-phenylprop-2-yn-1-one has the molecular formula C₁₆H₁₂O, with a molecular weight of 220.266 g/mol . The exact mass is 220.08900 g/mol, and its LogP value of 3.229 indicates moderate lipophilicity, suggesting potential membrane permeability in biological systems . The presence of a ketone group at the propargyl position and two aromatic rings (one para-methyl-substituted) defines its reactivity and physical properties.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₂O |
| Molecular Weight | 220.266 g/mol |
| Exact Mass | 220.08900 g/mol |
| Topological Polar Surface Area (TPSA) | 17.07 Ų |
| LogP | 3.229 |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) data from structurally related alkynones provide insights into this compound’s electronic environment. For example, in analogous propargyl ketones, the carbonyl carbon resonates near δ 188–190 ppm in ¹³C NMR, while aromatic protons typically appear between δ 7.0–8.0 ppm in ¹H NMR . The para-methyl group on the phenyl ring would exhibit a singlet near δ 2.3–2.5 ppm, as observed in derivatives like 1-([1,1'-biphenyl]-4-yl)-3-chlorobut-2-en-1-one .
Synthetic Methodologies
Carbonylative Sonogashira Coupling
A prominent route to alkynones involves carbonylative Sonogashira coupling, where aryl halides react with terminal alkynes under palladium catalysis. For instance, 1-phenyl-3-(p-tolyl)prop-2-yn-1-one can be synthesized using CHCl₃ as a CO surrogate, as demonstrated by Sun et al. . This method achieves high yields (up to 96%) and tolerates diverse substituents, making it scalable for industrial applications .
Reaction Scheme 1: Carbonylative Coupling
Physicochemical Properties
Thermal Stability and Phase Behavior
While specific melting/boiling points for this compound are unreported, analogous alkynones like 1-phenyl-3-(p-tolyl)prop-2-yn-1-one exhibit melting points near 62–65°C . The para-methyl group enhances crystalline packing compared to unsubstituted derivatives, as evidenced by X-ray diffraction studies of similar structures .
Solubility and Reactivity
The compound’s solubility profile aligns with its LogP: sparingly soluble in polar solvents (e.g., water) but soluble in dichloromethane, ether, and toluene . The α,β-unsaturated ketone moiety renders it electrophilic, participating in Michael additions and cycloadditions. For instance, reactions with amines yield β-enaminones, as seen in the synthesis of N-alkyl-N-propargylic derivatives .
Applications in Organic Synthesis
Pharmaceutical Intermediates
Alkynones serve as precursors to bioactive molecules. For example, 3-((4-methoxybenzyl)(prop-2-yn-1-yl)amino)-1-phenylbut-2-en-1-one, synthesized from similar propargyl ketones, shows potential as a kinase inhibitor . The para-methyl group in 1-(4-methylphenyl)-3-phenylprop-2-yn-1-one could modulate steric and electronic effects in drug candidates.
Materials Science
Conjugated alkynones contribute to π-electron systems in organic semiconductors. Their rigid, planar structures facilitate charge transport, as demonstrated in oligomeric phenylene-ethynylene derivatives .
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